Tetrahydro-2-(2-phenylethoxy)-2H-pyran
Description
Tetrahydro-2-(2-phenylethoxy)-2H-pyran is a tetrahydropyran derivative functionalized with a phenethyloxy group. It is characterized by the molecular formula C₁₃H₁₈O₂ (molecular weight: 206.28 g/mol) and CAS number 1927-61-3 . Industrially, it is available at 99% purity, packaged in 25 kg drums, and certified under REACH and ISO standards . Key spectroscopic data includes:
- ¹H-NMR (CDCl₃): δ 7.13–7.25 (m, 4H, aromatic), 4.56 (t, J = 3.6 Hz, 1H), 3.38–3.95 (m, 4H), 2.88 (t, J = 7.2 Hz, 2H), 1.42–1.82 (m, 7H) .
- ¹³C-NMR (CDCl₃): δ 139.15 (aromatic C), 128.76–126.25 (aromatic CH), 98.61 (O-linked C), 68.29–19.63 (aliphatic carbons) .
This compound is utilized in organic synthesis, particularly as a protected alcohol intermediate in pharmaceuticals and agrochemicals .
Properties
CAS No. |
1927-61-3 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(2-phenylethoxy)oxane |
InChI |
InChI=1S/C13H18O2/c1-2-6-12(7-3-1)9-11-15-13-8-4-5-10-14-13/h1-3,6-7,13H,4-5,8-11H2 |
InChI Key |
YTSCAWRTSJUGJL-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)OCCC2=CC=CC=C2 |
Canonical SMILES |
C1CCOC(C1)OCCC2=CC=CC=C2 |
Other CAS No. |
1927-61-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Effects: Bulky or electron-withdrawing groups (e.g., 4-chlorobenzyloxy) marginally reduce yields compared to simpler substituents like phenoxy .
- Catalytic Efficiency : NH₄HSO₄@SiO₂ and Amberlyst 15 achieve >90% yields for phenethyloxy derivatives, highlighting their efficacy in etherification reactions .
Spectroscopic Comparisons
Table 2: NMR and IR Spectral Data
Key Observations :
- Aromatic Protons: Phenethyloxy derivatives show multiplet peaks for four aromatic protons, whereas phenoxy derivatives exhibit signals for five protons .
- IR Absorptions: Chlorinated derivatives display C-Cl stretching at ~1589 cm⁻¹, absent in non-halogenated analogs .
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